molecular formula C21H15N3O3S B2624406 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide CAS No. 313529-36-1

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide

Cat. No.: B2624406
CAS No.: 313529-36-1
M. Wt: 389.43
InChI Key: DKWLEIWLTJIRQW-UHFFFAOYSA-N
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Description

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Nitration: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Amidation: The final step involves the coupling of the nitrated benzothiazole derivative with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, would be emphasized to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitro-substituted phenyl ring.

    Oxidation: The methyl group on the benzothiazole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Major Products

    Reduction: N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-[4-(6-carboxy-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide.

Scientific Research Applications

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzenesulfonamide
  • N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide

Uniqueness

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide is unique due to the presence of both a nitro group and a benzamide moiety, which contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial and anticancer properties due to the synergistic effects of these functional groups.

This compound’s unique structure and diverse reactivity make it a valuable subject for further research in various scientific fields.

Biological Activity

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological evaluations, mechanisms of action, and potential applications based on diverse research findings.

Molecular Characteristics:

  • Molecular Formula: C21H15N3O3S
  • Molecular Weight: 389.4 g/mol
  • IUPAC Name: 2-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminomethyl]-4-nitrophenol
  • Canonical SMILES: CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=C(C=CC(=C4)N+[O-])O

Synthesis Methods

The synthesis of this compound typically involves the condensation of 4-(6-methyl-1,3-benzothiazol-2-yl)aniline with 2-nitrobenzoyl chloride under controlled conditions. The reaction is often conducted in solvents such as ethanol or methanol, followed by purification through recrystallization to obtain the final product.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in a study evaluating various benzothiazole derivatives, this compound was shown to inhibit the proliferation of human cancer cell lines including A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The compound exhibited significant cytotoxicity at concentrations ranging from 1 to 4 μM, promoting apoptosis and inducing cell cycle arrest .

Table 1: Anticancer Activity Summary

Cell LineConcentration (μM)Effect Observed
A4311Apoptosis induction
A4312Cell cycle arrest
A5494Significant inhibition of proliferation

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects. It was found to significantly reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. This dual action positions the compound as a promising candidate for therapies targeting both cancer and inflammation .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to modulate key signaling pathways such as AKT and ERK, which are crucial for cell survival and proliferation. By inhibiting these pathways, the compound can effectively induce apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have documented the biological activity of benzothiazole derivatives similar to this compound:

  • Kamal et al. (2010) reported that benzothiazole derivatives exhibited significant anticancer activity across multiple human cancer cell lines.
  • El-Helby et al. (2019) demonstrated that modifications to the benzothiazole nucleus could enhance anticancer efficacy while reducing toxicity.
  • Lee et al. (2011) explored the anti-inflammatory properties of related compounds, confirming their ability to inhibit pro-inflammatory cytokine production.

Properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S/c1-13-6-11-17-19(12-13)28-21(23-17)14-7-9-15(10-8-14)22-20(25)16-4-2-3-5-18(16)24(26)27/h2-12H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWLEIWLTJIRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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